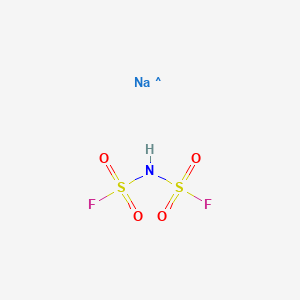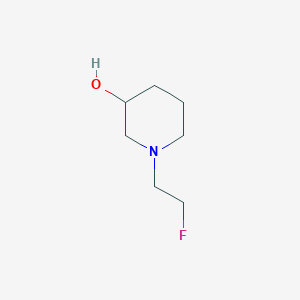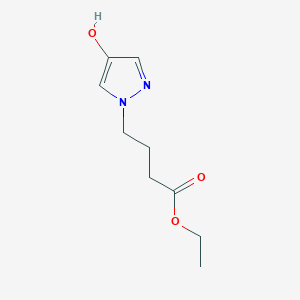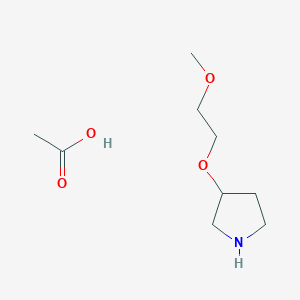
Imidodisulfuryl fluoride, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodisulfuryl fluoride, sodium salt (1:1) is a chemical compound with the molecular formula F₂HNNaO₄S₂This compound is characterized by its solid physical form and a melting point range of 109.0-114.0°C . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of imidodisulfuryl fluoride, sodium salt (1:1) involves specific reaction conditions and reagents. One common method includes the reaction of fluorosulfonylamine with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Imidodisulfuryl fluoride, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound readily participates in substitution reactions, where the fluorosulfonyl groups can be replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Imidodisulfuryl fluoride, sodium salt (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of imidodisulfuryl fluoride, sodium salt (1:1) involves its interaction with molecular targets and pathways. The compound can act as a strong electrophile, reacting with nucleophiles in various chemical and biological systems. This reactivity is due to the presence of the fluorosulfonyl groups, which are highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Imidodisulfuryl fluoride, sodium salt (1:1) can be compared with other similar compounds, such as:
Imidodisulfuryl fluoride, potassium salt (11): Similar in structure but with potassium instead of sodium.
Sodium bis(trifluoromethanesulfonyl)imide: Another compound with similar functional groups but different chemical properties. The uniqueness of imidodisulfuryl fluoride, sodium salt (1:1) lies in its specific reactivity and applications, which may differ from these similar compounds.
Properties
Molecular Formula |
F2HNNaO4S2 |
|---|---|
Molecular Weight |
204.13 g/mol |
InChI |
InChI=1S/F2HNO4S2.Na/c1-8(4,5)3-9(2,6)7;/h3H; |
InChI Key |
SGQXDFPDRHIATB-UHFFFAOYSA-N |
Canonical SMILES |
N(S(=O)(=O)F)S(=O)(=O)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)


![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)


![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)

![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
